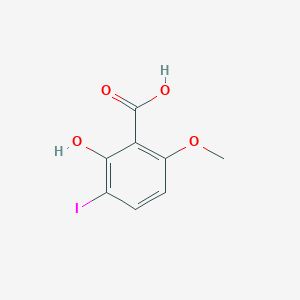

2-Hydroxy-3-iodo-6-methoxybenzoic acid

Description

Contextualization within Halogenated Benzoic Acid Derivatives

Benzoic acid and its derivatives are a class of compounds widely distributed in nature and extensively used as precursors in the synthesis of a plethora of organic molecules. ymerdigital.com The introduction of halogen atoms to the aromatic ring of benzoic acid creates a diverse family of compounds known as halogenated benzoic acid derivatives. These derivatives have garnered considerable attention due to their varied applications, including their use as herbicides, plant activators in agriculture, and as intermediates in the synthesis of pharmaceuticals. mdpi.comnih.gov

The specific placement of a bulky iodine atom, an electron-donating methoxy (B1213986) group, and a hydrogen-bonding hydroxyl group on the benzoic acid ring, as seen in 2-Hydroxy-3-iodo-6-methoxybenzoic acid, creates a unique electronic and steric environment. This distinct substitution pattern influences the molecule's reactivity and potential interactions with other chemical entities. Research into halogenated salicylic (B10762653) acids, a closely related subgroup, has highlighted how halogenation can impact their biological activities and lead to the formation of new disinfection byproducts in water treatment processes. rsc.orgresearchgate.netnsf.govsemanticscholar.org

Significance and Research Trajectories in Organic Chemistry

The primary significance of this compound in organic chemistry lies in its potential as a versatile building block for the synthesis of more complex molecules. The presence of multiple functional groups offers several avenues for chemical modification. The carboxylic acid group can undergo esterification and amidation reactions. wikipedia.org The hydroxyl group can be alkylated or acylated, and the carbon-iodine bond serves as a key site for cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

While specific research trajectories for this compound are not extensively documented in publicly available literature, its precursor, 2-Hydroxy-6-methoxybenzoic acid, has been identified. chemsrc.com This suggests that a primary research application of the title compound would be in synthetic chemistry, where it can be derived from its non-iodinated precursor and subsequently utilized in the construction of larger, more intricate molecular architectures. The iodination of aromatic compounds is a well-established and crucial process in organic synthesis, often serving as a gateway to a wide array of chemical transformations.

Below is a table summarizing the key properties of this compound and its precursor.

| Property | This compound | 2-Hydroxy-6-methoxybenzoic acid |

| CAS Number | 113452-76-9 chemsrc.com | 3147-64-6 nih.gov |

| Molecular Formula | C8H7IO4 | C8H8O4 nih.gov |

| Molecular Weight | 294.04 g/mol | 168.15 g/mol nih.gov |

Further research into this compound could explore its potential biological activities, given that many halogenated aromatic compounds exhibit interesting pharmacological properties. Its utility in the development of novel materials or as a ligand in coordination chemistry also represents potential avenues for future investigation. The strategic placement of the iodo group makes it a prime candidate for reactions such as Suzuki, Sonogashira, and Heck couplings, opening the door to a vast chemical space for drug discovery and materials science.

Properties

IUPAC Name |

2-hydroxy-3-iodo-6-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO4/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGVZEULOVJPQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)I)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60555263 | |

| Record name | 2-Hydroxy-3-iodo-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113452-76-9 | |

| Record name | 2-Hydroxy-3-iodo-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 2 Hydroxy 3 Iodo 6 Methoxybenzoic Acid

Halogen-Mediated Reaction Pathways

The iodine atom is a key functional group, providing a reactive site for several important classes of organic reactions. Its large atomic size and the relative weakness of the carbon-iodine bond make it an excellent leaving group in substitution and coupling reactions.

Direct nucleophilic aromatic substitution (SNA_r), where a nucleophile displaces the iodide, is generally challenging for this molecule under standard conditions. The aromatic ring is rendered electron-rich by the strong electron-donating effects of the hydroxyl and methoxy (B1213986) groups through resonance. This high electron density repels incoming nucleophiles, deactivating the ring toward traditional SNA_r pathways which typically require electron-withdrawing groups to stabilize the negatively charged Meisenheimer complex intermediate. However, metal-catalyzed nucleophilic substitution reactions could provide a viable pathway for replacing the iodine atom.

2-Hydroxy-3-iodo-6-methoxybenzoic acid is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, owing to the high reactivity of the carbon-iodine bond in oxidative addition steps. nih.gov These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves coupling with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govresearchgate.net It is a powerful method for forming biaryl compounds.

Heck Coupling: In this reaction, the aryl iodide is coupled with an alkene to form a substituted alkene, again using a palladium catalyst.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, utilizing a co-catalyst system of palladium and copper.

Ullmann Coupling: A classical, often copper-catalyzed reaction, the Ullmann condensation can be used to form biaryl ethers or other C-O, C-N, and C-S bonds by coupling the aryl iodide with alcohols, amines, or thiols.

Table 1: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(0) catalyst + Base | Aryl-Aryl |

| Heck | Alkene | Pd(0) catalyst + Base | Aryl-Alkene |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst + Cu(I) salt | Aryl-Alkyne |

| Ullmann | Alcohol, Amine, Thiol | Cu catalyst | Aryl-O, Aryl-N, Aryl-S |

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reactivity and regioselectivity of this process are controlled by the existing substituents. The hydroxyl and methoxy groups are powerful activating, ortho-, para-directing groups, while the carboxylic acid is a deactivating, meta-directing group. The iodine atom is deactivating due to its electronegativity but is also an ortho-, para-director.

The directing effects of the substituents are as follows:

-OH (at C2): Directs to C1, C3 (blocked).

-OCH3 (at C6): Directs to C1, C5.

-COOH (at C1): Directs to C3, C5.

-I (at C3): Directs to C2, C4.

Considering the powerful activating and directing influence of the -OH and -OCH3 groups, the most electronically enriched and sterically accessible position on the ring is C5. Therefore, electrophilic attack is strongly favored at this position.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile functional handle that can undergo a range of transformations. princeton.edu

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) yields the corresponding ester.

Amide Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of the acyl chloride with an amine produces an amide.

Reduction: Strong reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol, yielding (2-hydroxy-3-iodo-6-methoxyphenyl)methanol.

Hydroxyl Group Reactivity and Derivatization

The phenolic hydroxyl group is acidic and nucleophilic, allowing for several derivatization reactions.

Ether Formation (O-Alkylation): In the presence of a base, the hydroxyl group is deprotonated to form a phenoxide ion. This potent nucleophile can then react with an alkyl halide (e.g., methyl iodide) in a Williamson ether synthesis to form an ether.

Ester Formation (O-Acylation): The hydroxyl group can react with acyl chlorides or acid anhydrides in the presence of a base (like pyridine) to form the corresponding phenyl ester. These reactions are often used to protect the hydroxyl group during other synthetic steps. nih.gov

Influence of Substituents on Aromatic Ring Reactivity

Table 2: Summary of Substituent Effects on the Aromatic Ring

| Substituent | Position | Electronic Effect | Effect on Ring | Directing Influence (for EAS) |

|---|---|---|---|---|

| -COOH | C1 | -I, -R (Electron Withdrawing) | Strongly Deactivating | Meta |

| -OH | C2 | -I, +R (Electron Donating) | Strongly Activating | Ortho, Para |

| -I | C3 | -I, +R (Electron Withdrawing) | Weakly Deactivating | Ortho, Para |

| -OCH₃ | C6 | -I, +R (Electron Donating) | Strongly Activating | Ortho, Para |

Advanced Structural and Spectroscopic Elucidation

Single-Crystal X-ray Diffraction Analysis

For substituted benzoic acids, the crystal structure is typically determined by a combination of strong hydrogen bonds, weaker intermolecular interactions, and steric effects of the substituents. rsc.orgresearchgate.net It is anticipated that 2-Hydroxy-3-iodo-6-methoxybenzoic acid would crystallize in a common space group, such as the monoclinic P2₁/c, similar to other dihydroxybenzoic acids. ul.ie

Expected Crystal Data for this compound (Hypothetical)

| Parameter | Expected Value |

|---|---|

| Chemical Formula | C₈H₇IO₄ |

| Formula Weight | 294.04 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n or P2₁/c |

| Z (Molecules per unit cell) | 4 |

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of benzoic acid derivatives is predominantly governed by the formation of hydrogen-bonded dimers via their carboxylic acid groups. researchgate.netul.ie This robust and highly directional interaction typically creates a centrosymmetric R²₂(8) ring motif.

Hydrogen Bonding: The primary interaction is the intermolecular O-H···O hydrogen bond between the carboxylic acid moieties of two adjacent molecules, forming a stable dimer. Additionally, the hydroxyl group can act as a hydrogen bond donor to a neighboring molecule's carboxyl or methoxy (B1213986) oxygen, further stabilizing the crystal lattice.

Halogen Bonding: The iodine atom at the 3-position can participate in halogen bonding (C-I···O), a directional non-covalent interaction where the electropositive region on the iodine atom interacts with a Lewis base, such as a carbonyl oxygen from a neighboring molecule. This interaction could provide an additional stabilizing force in the crystal packing.

Conformational Analysis in Solid State

The conformation of the molecule in the solid state is dictated by the interplay between intramolecular and intermolecular forces.

Intramolecular Hydrogen Bond: A key conformational feature of 2-hydroxybenzoic acid (salicylic acid) and its derivatives is the formation of a strong intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen of the carboxylic acid group. researchgate.netfarmaceut.org This interaction tends to lock the carboxylic acid group in a nearly coplanar orientation with the benzene (B151609) ring.

Vibrational Spectroscopy Studies (FT-IR, Raman)

Vibrational spectroscopy provides a fingerprint of the molecule by probing the vibrational modes of its functional groups. The spectra are sensitive to both the chemical environment and intermolecular interactions, such as hydrogen bonding. nih.gov

O-H Stretching: Two distinct O-H stretching vibrations are expected. The phenolic O-H group, involved in an intramolecular hydrogen bond, will show a broad band around 3200 cm⁻¹. The carboxylic acid O-H stretch, due to strong intermolecular hydrogen bonding in the dimer, will appear as a very broad absorption band in the 3000-2500 cm⁻¹ region.

C=O Stretching: The carbonyl (C=O) stretching of the carboxylic acid group is a strong, characteristic band. Its position is sensitive to hydrogen bonding. In a dimeric structure, this band is typically observed in the range of 1700-1680 cm⁻¹.

C-O Stretching: The C-O stretching of the carboxylic acid and the aryl-ether linkage of the methoxy group will appear in the 1300-1200 cm⁻¹ region.

Aromatic C=C Stretching: Vibrations associated with the aromatic ring typically appear in the 1600-1450 cm⁻¹ region.

C-I Stretching: The C-I stretching vibration is expected to appear as a low-frequency band, typically in the 600-500 cm⁻¹ range in the Raman or far-IR spectrum.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) |

|---|---|---|

| Phenolic O-H stretch (intramolecular H-bond) | ~3200 | Medium, Broad |

| Carboxylic acid O-H stretch (dimer) | 3000-2500 | Very Broad |

| Aromatic C-H stretch | 3100-3000 | Medium |

| Aliphatic C-H stretch (methoxy) | 2980-2940 | Medium |

| Carboxylic acid C=O stretch (dimer) | 1700-1680 | Very Strong |

| Aromatic C=C stretch | 1600-1450 | Medium-Strong |

| C-O stretch (acid/ether) | 1300-1200 | Strong |

| C-I stretch | 600-500 | Medium |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. farmaceut.org The chemical shifts are highly sensitive to the electronic environment of each nucleus. nih.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and acidic, typically appearing as a broad singlet far downfield, above 11 ppm.

Hydroxyl Proton (-OH): The phenolic proton, involved in a strong intramolecular hydrogen bond, will also be significantly deshielded, appearing as a singlet, likely in the 9-11 ppm range.

Aromatic Protons (-C₆H₂-): There are two protons on the aromatic ring. They will appear as two doublets in the aromatic region (6.5-8.0 ppm), with their coupling constant reflecting their ortho relationship.

Methoxy Protons (-OCH₃): The three protons of the methoxy group will give a sharp singlet, typically in the 3.8-4.0 ppm range.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear downfield, typically between 165-175 ppm.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the iodine (C-3) will be significantly shielded due to the "heavy atom effect," appearing at a lower ppm value than might otherwise be expected (around 90-100 ppm). The carbons attached to oxygen (C-2, C-6) will be deshielded, appearing in the 145-160 ppm range.

Methoxy Carbon (-OCH₃): The methoxy carbon will appear as a single peak in the 55-65 ppm range.

Predicted NMR Chemical Shifts (in DMSO-d₆)

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | -COOH | > 11 (broad s) |

| ¹H | -OH | 9 - 11 (s) |

| ¹H | Ar-H | 6.5 - 8.0 (2 x d) |

| ¹H | -OCH₃ | ~3.9 (s) |

| ¹³C | -COOH | 165 - 175 |

| ¹³C | C-O (C2, C6) | 145 - 160 |

| ¹³C | Ar-C (unsubstituted) | 110 - 130 |

| ¹³C | C-I (C3) | 90 - 100 |

| ¹³C | -OCH₃ | 55 - 65 |

Mass Spectrometry for Structural Confirmation (Beyond Basic Identification)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation analysis.

Molecular Ion Peak (M⁺•): For this compound (C₈H₇IO₄), the exact mass is 293.9440 u. The nominal molecular ion peak will be observed at m/z = 294. Due to the natural abundance of ¹³C, a small M+1 peak at m/z = 295 will also be present. reddit.com

Key Fragmentation Pathways: Electron ionization (EI) would induce characteristic fragmentation. Common losses for benzoic acids include:

Loss of •OH (M-17): Formation of an acylium ion at m/z = 277.

Loss of H₂O (M-18): Often occurs from the molecular ion, especially with an ortho-hydroxyl group, leading to a peak at m/z = 276.

Loss of •OCH₃ (M-31): Cleavage of the methoxy group to give an ion at m/z = 263.

Loss of •COOH (M-45): Loss of the carboxyl radical to give an ion at m/z = 249.

Loss of I• (M-127): Cleavage of the C-I bond is a likely fragmentation pathway, resulting in a significant peak at m/z = 167. researchgate.net

Decarboxylation followed by loss of CO: A common pathway for hydroxybenzoic acids is the loss of CO₂ (M-44) followed by the loss of CO (M-44-28). fu-berlin.de

Characteristic Mass Spectrometry Fragments

| m/z | Proposed Fragment Identity | Neutral Loss |

|---|---|---|

| 294 | [M]⁺• | - |

| 277 | [M - •OH]⁺ | •OH |

| 276 | [M - H₂O]⁺• | H₂O |

| 263 | [M - •OCH₃]⁺ | •OCH₃ |

| 249 | [M - •COOH]⁺ | •COOH |

| 167 | [M - I•]⁺ | I• |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of substituted benzoic acids. While specific DFT studies on 2-hydroxy-3-iodo-6-methoxybenzoic acid are not extensively documented in the available literature, the principles and findings from studies on analogous compounds, such as other substituted benzoic acids and phenols, provide a strong basis for understanding its behavior. scilit.comnih.govmodgraph.co.uk

The electronic structure of this compound is significantly influenced by the interplay of its substituent groups: the electron-donating hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, and the electron-withdrawing, yet bulky, iodine (-I) atom, all attached to a benzoic acid core. DFT calculations would typically be employed to determine key electronic properties.

Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. For analogous aromatic compounds, DFT calculations have been used to determine these values, which are essential for predicting electronic transitions and reactivity. nih.gov

The distribution of electron density and the molecular electrostatic potential (MEP) map are also vital aspects of electronic structure analysis. The MEP would likely show regions of negative potential around the oxygen atoms of the carboxyl, hydroxyl, and methoxy groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential regions would be expected around the hydrogen atoms.

Table 1: Representative Calculated Electronic Properties for a Substituted Benzoic Acid Analogue

| Property | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | -1.8 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 4.7 eV | Chemical stability and reactivity |

| Dipole Moment | 3.2 D | Molecular polarity |

Note: The values in this table are illustrative and based on data for analogous substituted benzoic acids. Specific values for this compound would require dedicated DFT calculations.

DFT calculations are instrumental in predicting the reactivity of this compound and elucidating potential reaction mechanisms. Reactivity descriptors derived from DFT, such as global hardness, softness, and the electrophilicity index, can quantify the molecule's reactivity. scilit.com

For instance, studies on the anodic oxidation of iodobenzoic acids have utilized DFT to rationalize their oxidation potentials. scilit.comresearchgate.net Such studies have revealed that the position of the iodine atom significantly affects the electronic properties and reactivity. In the case of 2-iodobenzoic acid, a lower than expected oxidation potential was explained by the stabilization of the resulting radical cation through planarization and improved conjugation. researchgate.net Similar effects would be anticipated for this compound, where the electronic interplay between the iodo, hydroxyl, and methoxy groups would modulate its reactivity.

Mechanistic studies of reactions involving substituted benzoic acids, such as C-H activation or coupling reactions, often rely on DFT to map out reaction pathways and identify transition states. researchgate.net For this compound, DFT could be used to explore its participation in reactions like esterification, decarboxylation, or electrophilic aromatic substitution, providing insights into the reaction barriers and the influence of the substituent pattern. acs.org

Molecular Modeling and Conformation Analysis

The conformational flexibility of this compound is primarily associated with the orientation of the carboxyl, hydroxyl, and methoxy groups relative to the benzene (B151609) ring. Molecular modeling techniques are essential for exploring the potential energy surface and identifying the most stable conformers.

The rotation around the C-C bond connecting the carboxylic acid group and the C-O bonds of the methoxy and hydroxyl groups gives rise to different conformers. Studies on related molecules, such as 2,6-dimethoxybenzoic acid, have shown the existence of multiple conformational isomers in solution. ucl.ac.uk The presence of the bulky iodine atom at the 3-position and the methoxy group at the 6-position in this compound would likely introduce significant steric hindrance, influencing the preferred orientation of the substituent groups.

Table 2: Torsional Angles Defining Key Conformations of a Substituted Benzoic Acid Analogue

| Torsion Angle | Description | Typical Range |

| C2-C1-C(O)-O | Orientation of the carboxyl group | 0° or 180° |

| C1-C6-O-CH3 | Orientation of the methoxy group | ~0° or 180° |

| C1-C2-O-H | Orientation of the hydroxyl group | Influenced by intramolecular H-bonding |

Note: This table presents typical torsional angles that would be investigated in a conformational analysis. The specific stable conformations of this compound would depend on the balance of steric and electronic effects.

Quantum Chemical Studies of Intramolecular Interactions

Quantum chemical methods are crucial for a detailed understanding of the non-covalent interactions within the this compound molecule, particularly the intramolecular hydrogen bond. The presence of a hydroxyl group at the 2-position and a methoxy group at the 6-position creates a favorable geometry for the formation of a strong intramolecular hydrogen bond with the carboxylic acid group.

Studies on similar phenolic compounds have demonstrated that intramolecular hydrogen bonding has a profound effect on their structure, stability, and spectroscopic properties. modgraph.co.ukrsc.org The formation of this hydrogen bond creates a quasi-aromatic ring, which can lead to resonance-assisted hydrogen bonding (RAHB), further strengthening the interaction. nih.gov

Derivatization and Analogues of 2 Hydroxy 3 Iodo 6 Methoxybenzoic Acid

Synthesis of Ester and Amide Derivatives

Esterification: The esterification of benzoic acids is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. For instance, the synthesis of methyl esters of hydroxy-methoxybenzoic acids has been demonstrated through esterification using methanol (B129727) and concentrated sulfuric acid under reflux. rasayanjournal.co.in A similar approach could be employed for 2-hydroxy-3-iodo-6-methoxybenzoic acid. Another method involves the reaction with alkyl halides in the presence of a base like potassium carbonate in a suitable solvent such as acetone. rasayanjournal.co.in The synthesis of methyl (±)-2-hydroxy-6-heptadecynoate was achieved using HCl in methanol under reflux, which was then further methylated at the hydroxyl group. nih.gov

Amide Formation: Amide derivatives can be synthesized from the corresponding carboxylic acid and an amine. A common method involves the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). rasayanjournal.co.in This method facilitates the formation of the amide bond under mild conditions. For example, the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives has been reported through a multi-step process that includes an ammonification step. mdpi.com When dealing with substrates that also contain a hydroxyl group, protection of this group may be necessary to avoid side reactions, depending on the chosen synthetic route. For instance, in the synthesis of amides from 2-hydroxy-4-aminobenzoic acid, it has been suggested to protect the amino group to improve the yield of the desired amide. researchgate.net

General Synthetic Data for Ester and Amide Formation of Related Benzoic Acids

| Derivative Type | Reagents and Conditions (Analogous Reactions) | Reference |

| Methyl Ester | Methanol, Concentrated H₂SO₄, Reflux | rasayanjournal.co.in |

| Alkyl Ester | Alkyl halide, K₂CO₃, Acetone, Reflux | rasayanjournal.co.in |

| Amide | Amine, DCC, DMAP, Dichloromethane, Room Temperature | rasayanjournal.co.in |

| Amide | Amine, Carbodiimide as activating agent | researchgate.net |

Formation of Acylhydrazones and Related Scaffolds

Acylhydrazones are a class of compounds synthesized by the condensation of an acyl hydrazide with an aldehyde or ketone. These scaffolds are of significant interest due to their diverse biological activities. mdpi.com

The synthesis of acylhydrazones from a carboxylic acid like this compound would first require the formation of the corresponding hydrazide. This is typically achieved by reacting the methyl ester of the acid with hydrazine (B178648) hydrate. mdpi.com The resulting acyl hydrazide can then be condensed with a variety of aldehydes or ketones to yield the desired acylhydrazones. mdpi.com This modular synthesis allows for the creation of a large library of derivatives with different substituents.

The general reaction scheme involves two main steps:

Formation of the Hydrazide: The methyl ester of the benzoic acid is treated with hydrazine hydrate.

Condensation to form Acylhydrazone: The obtained hydrazide is reacted with an appropriate aldehyde or ketone, often in a solvent like ethanol.

While no specific examples for this compound are available, this general methodology is widely applicable to various benzoic acid derivatives. mdpi.com

Synthesis of Related Benzoic Acid Analogues with Varied Substitution Patterns

The synthesis of analogues of this compound with different substitution patterns on the aromatic ring is crucial for understanding structure-activity relationships. The synthetic strategies for these analogues often involve multi-step sequences starting from simpler, commercially available precursors.

For example, the synthesis of asaronic acid (2,4,5-trimethoxybenzoic acid) and its derivatives has been achieved starting from creosol or by employing the Elbs persulfate oxidation of 4-O-methyl resorcylic acid or isovanillic acid, followed by methylation. ias.ac.in The synthesis of 2,3,6-trihydroxybenzoic acid derivatives has been accomplished by treating carboxy-p-benzoquinone with acetic anhydride (B1165640) in the presence of an acid catalyst. google.com

The introduction of different substituents can be achieved through various aromatic substitution reactions. For instance, halogenation can be used to introduce bromine or iodine atoms onto the aromatic ring. researchgate.net The synthesis of methoxy (B1213986) and hydroxy analogues of other complex molecules has also been reported, often involving Diels-Alder reactions or Friedel-Crafts acylations to build the core structure with the desired oxygenation pattern. elsevierpure.com

Examples of Synthesized Benzoic Acid Analogues

| Compound Name | Key Synthetic Steps (General) | Starting Materials (Examples) | Reference |

| Asaronic Acid | Persulfate oxidation, Methylation | 4-O-methyl resorcylic acid, Isovanillic acid | ias.ac.in |

| 2,3,6-Trihydroxybenzoic Acid | Treatment of carboxy-p-benzoquinone with acetic anhydride | Gentisic acid | google.com |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives | Reductive amination | 2-hydroxy-3-methoxybenzaldehyde, sulfonamides | nih.gov |

| 4,6-dimethoxy-2-hydroxy-3-methylbenzoic acid | Multi-step synthesis | Not specified | researchgate.net |

Structure-Reactivity Relationship Studies of Derivatives (Chemical Focus)

The study of structure-reactivity relationships provides insights into how the chemical nature of the derivatives of this compound influences their chemical behavior. This understanding is fundamental for designing new molecules with specific properties.

The electronic properties of the substituents on the benzoic acid ring play a significant role in the reactivity of the carboxylic acid group. Electron-withdrawing groups, such as the iodo substituent, generally increase the acidity of the carboxylic acid, making it more reactive towards nucleophiles in esterification and amidation reactions. Conversely, electron-donating groups, like the methoxy group, can decrease the acidity. The position of these substituents is also critical.

Studies on related compounds, such as 4-bromo-3-(methoxymethoxy) benzoic acid, have utilized computational methods like Density Functional Theory (DFT) to predict reactivity descriptors. researchgate.net Parameters such as ionization energy, hardness, and electrophilicity can be calculated to understand how the molecular structure affects its reactivity. researchgate.net Such computational studies could be invaluable for predicting the reactivity of novel derivatives of this compound before their synthesis.

The interplay of steric and electronic effects is also crucial. For instance, the bulky iodo group at the 3-position and the methoxy group at the 6-position may exert steric hindrance, potentially influencing the approach of reagents to the adjacent functional groups and affecting reaction rates and yields.

Applications in Chemical Synthesis and Materials Science

Application as a Reagent in Analytical Methodologies (Non-Clinical Focus)

No published analytical methods or research papers were identified that utilize 2-Hydroxy-3-iodo-6-methoxybenzoic acid as a reagent, standard, or indicator.

Due to the lack of specific research on this compound, creating the requested article would not meet the required standards of accuracy and detail. Further research and publication on the synthesis and application of this compound are needed before a comprehensive review can be written.

Insufficient Data Available for "this compound" as a Chromatographic Reference Standard

Following a comprehensive search of available scientific literature and databases, no specific information or research findings could be located regarding the use of the chemical compound This compound as a reference standard for the chromatographic analysis of other analytes.

Despite targeted searches for its application in techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) as an analytical standard, no studies, publications, or data tables detailing this specific use were found. The available information on related compounds, such as other hydroxybenzoic acid derivatives, does not provide a basis for detailing the application of this compound in the requested context.

Therefore, the section on "" focusing on its role as a reference standard cannot be generated at this time due to a lack of verifiable and specific research data.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The availability of 2-Hydroxy-3-iodo-6-methoxybenzoic acid is a prerequisite for the exploration of its properties and applications. Future research should prioritize the development of efficient, scalable, and sustainable methods for its synthesis.

One promising approach is the late-stage functionalization of a more readily available benzoic acid derivative. For instance, research could focus on the selective ortho-iodination of 2-hydroxy-6-methoxybenzoic acid. Developing highly regioselective iodination methods, possibly using organocatalysts or nanostructured solid acid catalysts, would be a significant advancement. organic-chemistry.orgtandfonline.comthieme-connect.comorganic-chemistry.org Another avenue involves the divergent synthesis from a common precursor, such as 2,3,5-triiodobenzoic acid, where the functional groups can be sequentially and selectively introduced. rsc.org

Furthermore, exploring synthetic routes from biomass-derived feedstocks presents a compelling direction for sustainable production. acs.orgucl.ac.ukacs.org For example, domino reactions starting from biosourced 3-hydroxy-2-pyrones could be investigated as a novel approach to constructing the functionalized aromatic core. acs.orgacs.org

Table 1: Comparison of Potential Synthetic Strategies for this compound (Illustrative data based on typical outcomes for similar reactions)

| Synthetic Strategy | Key Features | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Late-Stage Iodination | Introduction of iodine in a final step to a pre-functionalized ring. | High convergence, potentially higher overall yield. | Regioselectivity control, potential for over-iodination. |

| Divergent Synthesis | Stepwise functionalization of a polyhalogenated precursor. | Access to a library of related analogues. | Multiple steps may lower overall yield. |

| Biomass-Derived Routes | Synthesis from renewable starting materials like furfural (B47365) derivatives. | Increased sustainability, reduced environmental impact. ucl.ac.ukucl.ac.uk | Development of efficient catalytic systems. |

| One-Pot Cascade Reactions | Multiple transformations in a single reaction vessel. | Improved efficiency, reduced waste. | Optimization of complex reaction conditions. |

Exploration of Undiscovered Reactivity Profiles

The unique combination of functional groups in this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to systematically investigate the chemical behavior of this molecule.

The presence of an iodo group makes the compound an excellent candidate for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide range of substituents at the 3-position, providing access to a diverse library of novel compounds.

The interplay between the ortho-hydroxyl and methoxy (B1213986) groups and the carboxylic acid function is another area ripe for investigation. The ortho-effect, where a substituent adjacent to the carboxylic acid group influences its acidity and reactivity, is well-documented for simpler benzoic acids. khanacademy.org Research could focus on quantifying the ortho-effect in this more complex system and understanding how it modulates the reactivity of the carboxyl group in esterification, amidation, and other transformations.

Furthermore, the potential for intramolecular reactions should be explored. For instance, under certain conditions, intramolecular cyclization reactions could lead to the formation of novel heterocyclic scaffolds. The electronic effects of the substituents on the aromatic ring could also be studied to understand their influence on electrophilic aromatic substitution reactions.

Advanced Computational Studies for Predictive Chemistry

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of novel molecules like this compound, thereby guiding experimental work and accelerating discovery. jstar-research.comjte.edu.vn

Density Functional Theory (DFT) calculations can be employed to predict a wide range of molecular properties. mdpi.comnih.govunamur.be These include geometric parameters, electronic properties such as charge distribution and molecular orbitals, and spectroscopic data (IR, NMR, UV-vis), which can be compared with experimental results for structural validation. jstar-research.com DFT can also be used to model reaction mechanisms, calculate activation energies, and predict the regioselectivity of reactions, which would be invaluable for understanding the compound's reactivity profile. mdpi.com

Molecular dynamics (MD) simulations could provide insights into the intermolecular interactions of this compound in different solvent environments and in the solid state. ucl.ac.uk This could help in understanding its self-assembly behavior and in predicting its crystal structure.

Moreover, the application of machine learning models to predict properties such as aromaticity, pKa, and potential biological activity based on the molecular structure is a rapidly growing field. acs.org Building predictive models that include data from compounds with similar functionalities could offer rapid screening and prioritization of synthetic targets.

Table 2: Potential Computational Studies on this compound (Illustrative examples of properties that can be predicted)

| Computational Method | Predicted Property | Potential Impact |

|---|---|---|

| Density Functional Theory (DFT) | pKa, Spectroscopic Signatures (NMR, IR), Reaction Energetics. mdpi.comunamur.be | Guide for purification, characterization, and reaction design. |

| Molecular Dynamics (MD) | Solvation behavior, Self-assembly, Crystal packing. ucl.ac.uk | Understanding solubility and solid-state properties. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of intramolecular hydrogen bonds. | Elucidation of conformational preferences. |

| Machine Learning (ML) | Bioactivity scores, Aromaticity indices. acs.org | Prioritization for specific applications. |

Expanding Applications in Emerging Chemical Technologies

The unique structural features of this compound make it a promising candidate for a variety of applications in emerging technologies. Future research should focus on exploring its potential in materials science, catalysis, and as a building block for complex functional molecules.

In materials science, functionalized benzoic acids have been used to modify the surfaces of materials like graphene, imparting new properties and functionalities. rsc.orgresearchgate.net The multiple functional groups on this compound could allow for its use as a versatile linker in the synthesis of metal-organic frameworks (MOFs) or as a monomer in the creation of novel polymers, such as polynaphthalenes, with interesting optical or electronic properties. rsc.org

The compound's structure also suggests its potential use as a precursor in the synthesis of novel catalysts. For example, it could be incorporated into ligands for transition metal catalysts, where the electronic and steric properties of the substituents could be used to tune the catalyst's activity and selectivity. Benzoic acid functionalized nanoparticles have also shown promise as heterogeneous catalysts. rsc.org

Finally, the scaffold of this compound could serve as a valuable starting point for the synthesis of more complex molecules with potential biological activity. Substituted benzoic acids are a common feature in many pharmaceuticals, and this compound could be used as a fragment in drug discovery programs. nih.govuef.finih.gov The diverse handles for chemical modification allow for the systematic exploration of chemical space around this core structure.

Q & A

Q. What are effective synthetic routes for 2-Hydroxy-3-iodo-6-methoxybenzoic acid, and how can reaction conditions be optimized?

Methodological Answer: A plausible synthetic route involves direct iodination of a pre-functionalized benzoic acid precursor. For example:

- Step 1: Start with 2-hydroxy-6-methoxybenzoic acid. Introduce iodine at the 3-position via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent (e.g., acetic acid) under controlled temperature (40–60°C).

- Step 2: Monitor reaction progress via TLC or HPLC. Optimize iodine equivalents (1.2–1.5 equiv.) to minimize polyiodination byproducts .

- Key Considerations:

Q. How can researchers purify this compound, and what are common impurities?

Methodological Answer:

- Purification Techniques:

- Common Impurities:

Q. What are the stability considerations for this compound during storage and handling?

Methodological Answer:

- Storage Conditions:

- Decomposition Signs:

Advanced Questions

Q. How does the iodine substituent influence the compound’s reactivity in further functionalization reactions?

Methodological Answer:

- Electronic Effects: The iodine atom’s strong electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution rates. However, it facilitates nucleophilic aromatic substitution (e.g., with amines or thiols) under basic conditions .

- Steric Hindrance: The bulky iodine at position 3 may limit access to adjacent reactive sites (e.g., position 4). Computational modeling (DFT) can predict regioselectivity in cross-coupling reactions .

Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. mass spectrometry) for this compound?

Methodological Answer:

Q. What strategies mitigate low yields in regioselective modifications of this compound?

Methodological Answer:

- Directed Ortho-Metalation (DoM): Use a directing group (e.g., hydroxyl or methoxy) to selectively install functional groups. For example:

- Side Reaction Mitigation:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.